2-bromo-5-(oxan-4-yl)-1,3-oxazole
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Overview
Description
2-Bromo-5-(oxan-4-yl)-1,3-oxazole is a heterocyclic compound that contains both bromine and oxygen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring, combined with the bromine substituent, imparts unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(oxan-4-yl)-1,3-oxazole typically involves the bromination of a precursor oxazole compound. One common method is the bromination of 5-(oxan-4-yl)-1,3-oxazole using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The oxazole ring can undergo oxidation reactions to form oxazole N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 5-(oxan-4-yl)-1,3-oxazole.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted oxazoles
- Oxazole N-oxides
- De-brominated oxazoles
Scientific Research Applications
2-Bromo-5-(oxan-4-yl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It acts as a versatile building block for constructing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-bromo-5-(oxan-4-yl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The oxazole ring can also engage in π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
- 2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole
- 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole
Comparison:
2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole: This compound contains a thiazole ring instead of an oxazole ring, which can lead to different chemical reactivity and biological activity.
2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole: The presence of a thiadiazole ring introduces sulfur into the structure, potentially altering its electronic properties and reactivity compared to the oxazole analog.
Properties
IUPAC Name |
2-bromo-5-(oxan-4-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c9-8-10-5-7(12-8)6-1-3-11-4-2-6/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSYVWDWVDVBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CN=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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